Aminobutanol

Overview

Description

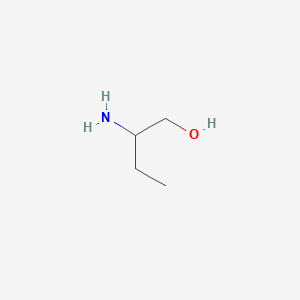

Aminobutanol (2-amino-1-butanol, CAS 96-20-8) is a primary amino alcohol with the molecular formula C₄H₁₁NO and a molecular weight of 89.14 g/mol . Its structure includes a hydroxyl group at the terminal carbon and an amino group at the second carbon (SMILES: CCC(N)CO) . It exists as enantiomers, such as (S)-(+)-2-amino-1-butanol (CAS 5856-63-3) and (R)-(-)-2-amino-1-butanol, which exhibit distinct stereochemical properties critical for pharmacological applications .

This compound is widely used as a reference standard in pharmacopeial testing, particularly for ethambutol hydrochloride purity assays . Analytical methods for its quantification include HPLC (with a C18 column and UV detection) and thin-layer chromatography (TLC) using ninhydrin for visualization . It is stored at +4°C and transported under non-hazardous conditions (excluding air freight) .

Preparation Methods

Catalytic Hydrogenation of Oxime Intermediates

The reduction of 4-hydroxy-2-butanone oxime represents a cost-effective route to aminobutanol. The CN112174836A patent details a method using zinc as a catalyst in formic or acetic acid, avoiding the need for expensive Raney nickel or high-pressure hydrogenation. Key steps include:

-

Reaction Conditions : Heating 4-hydroxy-2-butanone oxime with formic acid (45–55% concentration) at 110–120°C for 4–9 hours in the presence of zinc (mass ratio 1–2.5:1 relative to oxime).

-

Workup : Post-reaction filtration removes zinc, followed by solvent evaporation, alkaline extraction (pH >11), and ethyl acetate purification.

-

Yield and Purity : This method achieves an 89.5% yield with 98.8% purity, as confirmed by high-performance liquid chromatography (HPLC) .

Comparative studies highlight zinc’s superiority over Raney nickel in safety and cost, as it eliminates explosive risks and stringent oxygen-free requirements .

Metal Hydride Reduction of Amino Acids

The Medicines for All Initiative developed a one-step reduction of (R)-3-aminobutanoic acid using sodium aluminum hydride (SAH) in anhydrous tetrahydrofuran (THF):

-

Procedure : SAH (2.0 equivalents) is added to a cooled THF solution (-8°C) containing (R)-3-aminobutanoic acid. The mixture is stirred for 16 hours under nitrogen, followed by quenching with methanol and filtration.

-

Yield : This method delivers a 94% yield of (R)-3-aminobutanol with >99% enantiomeric excess (ee) .

-

Safety Considerations : SAH’s exothermic reactivity necessitates precise temperature control to prevent runaway reactions .

This approach is advantageous for producing enantiopure material but requires careful handling of pyrophoric reagents.

Enzymatic and Resolution-Based Methods

Biocatalytic Reduction

Early enzymatic routes, as cited in CN110668958A , involve asymmetric reduction of ethyl acetoacetate using yeast, followed by lithium aluminum hydride reduction and protective group strategies. While achieving high ee values (>99%), these methods suffer from multi-step complexity and high reagent costs, making them impractical for industrial scale .

Diastereomeric Salt Resolution

Racemic 3-aminobutanol can be resolved using (S)-mandelic acid:

-

Steps :

-

Ammoniation Reduction : 4-hydroxy-2-butanone reacts with ammonia (1:3–4 molar ratio) in ethanol, followed by hydrogenation with Raney nickel (1.35 MPa H₂, 45°C) .

-

Salt Formation : Racemic 3-aminobutanol is treated with (S)-mandelic acid in methanol, yielding diastereomeric salts.

-

Alkalization : The (R)-enantiomer is liberated using sodium methoxide, achieving 99.9% purity and >99.9% ee .

-

This method balances cost and purity but requires careful control of crystallization conditions to maximize yield.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

-

Cost Efficiency : Zinc-catalyzed methods are optimal for bulk production due to low catalyst costs and mild conditions .

-

Enantiopurity : Pharmaceutical applications prioritize resolution methods or SAH reduction for high ee .

-

Safety : Raney nickel’s flammability and SAH’s reactivity necessitate specialized infrastructure, favoring zinc-based protocols .

Chemical Reactions Analysis

Types of Reactions

Aminobutanol undergoes various chemical reactions, including:

Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products

Oxidation: Gamma-aminobutyric acid

Reduction: Gamma-aminobutyraldehyde, gamma-aminobutyric acid

Substitution: Substituted this compound derivatives

Scientific Research Applications

Pharmaceutical Applications

Intermediate for Drug Synthesis

Aminobutanol serves as a critical intermediate in the synthesis of several pharmaceuticals. Notably, (R)-3-amino-1-butanol is utilized in the production of Dolutegravir , an effective HIV integrase strand transfer inhibitor. The synthesis involves a multi-step process starting from 4-hydroxy-2-butanone, which yields high purity and significant yields (up to 90%) through environmentally friendly methods using Raney nickel as a catalyst .

Ethambutol Production

Another significant application is in the synthesis of Ethambutol , an anti-tuberculosis drug. The production process for 2-amino-1-butanol involves reacting 1-butene with chlorine and a nitrile compound, followed by hydrolysis. This method addresses the technical need for a commercially feasible production route for this important pharmaceutical .

Microbial Production

Biotechnological Approaches

Recent studies have highlighted the potential of microbial fermentation to produce this compound from renewable resources. For instance, engineered strains of Corynebacterium glutamicum have been developed to convert glucose into 4-amino-1-butanol (4AB) through a newly designed metabolic pathway. This method has achieved a production level of 24.7 g/L, showcasing the efficiency of metabolic engineering in producing valuable amino alcohols .

Biodegradable Polymers

Precursor for Biopolymers

4-Amino-1-butanol is also recognized as a precursor for biodegradable polymers used in gene delivery systems. Its role as an intermediate compound enhances the development of sustainable materials in biomedical applications, emphasizing its importance in modern biotechnology .

Analytical Chemistry Applications

Use as Internal Standards

In analytical chemistry, this compound derivatives have been employed as internal standards for various chromatographic techniques. For example, they are used in high-performance liquid chromatography (HPLC) to improve the detection sensitivity and resolution of complex mixtures .

Mechanism of Action

Aminobutanol exerts its effects primarily through its conversion to gamma-aminobutyric acid (GABA) in biological systems. This conversion involves the action of enzymes such as aldehyde reductase and aldehyde dehydrogenase . Gamma-aminobutyric acid then acts on GABA receptors in the central nervous system, modulating neurotransmission and exerting inhibitory effects .

Comparison with Similar Compounds

Structural and Stereochemical Variants

Key Differences :

- Stereochemistry: The (R) and (S) enantiomers of aminobutanol exhibit divergent pharmacological activities. For example, (R)-enantiomers of xanthone-derived this compound analogs show anticonvulsant activity (comparable to phenytoin), while (S)-enantiomers influence hemodynamic parameters like blood pressure .

- Hydrogen Bonding: this compound forms diverse hydrogen bonds, leading to two Debye-type relaxation components in dielectric studies, unlike simpler alcohols .

Pharmacological Derivatives

Xanthone-Aminobutanol Derivatives (e.g., MH-2(R) and MH-20(S)):

- MH-2(R) : At 100 mg/kg (oral), it prevents tonic seizures in mice with efficacy matching phenytoin. It also exhibits local anesthetic activity (0.25–1% concentration) akin to mepivacaine .

- MH-20(S) : Reduces systolic/diastolic blood pressure in rats at 1/10 LD₅₀, demonstrating enantiomer-specific hemodynamic effects .

Comparison with Ethambutol Hydrochloride :

- This compound is a critical component in ethambutol purity testing (USP). TLC methods detect ≤1.0% this compound impurities using silica gel and ethyl acetate/acetic acid mobile phases .

Biological Activity

Aminobutanol, particularly its isomer 4-amino-1-butanol, is an alkanolamine that serves as a precursor to the neurotransmitter gamma-aminobutyric acid (GABA). This compound has garnered attention for its potential therapeutic applications, particularly in neuropharmacology and as a biosynthetic agent. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-Amino-1-butanol is characterized by its amino group attached to a butanol backbone. It can be represented chemically as:

This structure allows it to participate in various biochemical pathways, particularly those involving neurotransmitter synthesis.

This compound acts primarily as a GABA precursor. The conversion pathway involves the following steps:

- Conversion to GABAL : 4-Amino-1-butanol is first converted to gamma-aminobutyraldehyde (GABAL) by the enzyme aldehyde reductase.

- Formation of GABA : GABAL is then converted into GABA by aldehyde dehydrogenase (ALDH).

This pathway is significant as GABA plays a crucial role in inhibitory neurotransmission in the central nervous system (CNS), influencing mood, anxiety, and motor control.

Neuropharmacological Effects

Research indicates that this compound may exhibit anxiolytic and anticonvulsant properties due to its role in enhancing GABAergic activity. A study demonstrated that administration of this compound led to increased levels of GABA in the brain, suggesting potential therapeutic effects in treating anxiety disorders and epilepsy .

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicological studies. Notably:

- Genotoxicity : Limited evidence suggests that this compound does not exhibit genotoxic effects. It was tested in bacterial reverse mutation assays without showing positive responses .

- Reproductive Toxicity : Some studies indicated potential reproductive toxicity linked to choline deficiency caused by this compound administration, although this effect was more pronounced in related compounds .

Case Study 1: Anxiolytic Effects

In a controlled trial involving animal models, researchers observed that this compound administration resulted in reduced anxiety-like behaviors compared to control groups. The study highlighted that these effects were associated with increased GABA levels in specific brain regions .

Case Study 2: Antimycobacterial Activity

Recent investigations into derivatives of this compound have shown promising antimycobacterial activity. For instance, new compounds synthesized from 2-amino-1-butanol exhibited significant inhibition against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .

Data Summary

| Property | Finding |

|---|---|

| Chemical Formula | C4H11NO |

| Primary Function | Precursor to GABA |

| Toxicity | Non-genotoxic; potential reproductive toxicity |

| Pharmacological Effects | Anxiolytic and anticonvulsant |

| Research Applications | Antimycobacterial activity |

Q & A

Basic Research Questions

Q. What are the standard analytical methods for determining aminobutanol purity in laboratory settings?

- Methodological Answer : Thin-layer chromatography (TLC) with ninhydrin detection is commonly used for rapid purity assessment, as per pharmacopeial guidelines. For quantitative analysis, reversed-phase HPLC with UV detection is recommended, employing a C18 column (100 mm × 4.6 mm, 5 µm) and a mobile phase of pH 5.0 ammonium acetate buffer-methanol (94:6) . Calibration curves using certified reference standards (CRS) ensure accuracy, with data precision adhering to <1.0% relative standard deviation (RSD) .

Q. How can researchers optimize this compound synthesis to minimize byproducts?

- Methodological Answer : Reaction conditions (e.g., temperature, catalyst loading) should be systematically varied using a factorial design. For example, catalytic hydrogenation of 2-nitro-1-butanol requires controlled H₂ pressure (1–3 atm) and palladium-on-carbon (5–10% w/w). Post-synthesis, fractional distillation or recrystallization in ethanol-water mixtures (70:30) can isolate this compound with >95% yield. Monitor intermediates via IR spectroscopy (N-H stretch at ~3350 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in vitro studies?

- Methodological Answer : Use fume hoods for volatile steps (e.g., heating). Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Acute toxicity data (LD₅₀ > 2000 mg/kg in rats) suggest moderate risk, but prolonged exposure requires respiratory protection. Spills should be neutralized with 5% acetic acid before disposal .

Advanced Research Questions

Q. How can conflicting thermodynamic data (e.g., ΔHf) for this compound isomers be resolved?

- Methodological Answer : Conduct a systematic review of calorimetry studies, prioritizing measurements under inert atmospheres (argon) to prevent oxidation. Compare results using statistical tools (e.g., ANOVA) to identify outliers. Replicate key experiments with differential scanning calorimetry (DSC) and cross-validate via computational methods (DFT calculations at B3LYP/6-31G* level) .

Q. What experimental designs are suitable for studying this compound’s chiral selectivity in catalytic reactions?

- Methodological Answer : Employ enantioselective HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve (R)- and (S)-enantiomers. Kinetic studies using pseudo-first-order conditions and Eyring plots can elucidate activation parameters. Control variables include solvent polarity (e.g., DMF vs. THF) and temperature gradients (±0.1°C) .

Q. How to address discrepancies in this compound’s reported antimicrobial efficacy across studies?

- Methodological Answer : Standardize testing protocols (e.g., CLSI M07-A10 for MIC assays). Variables such as bacterial strain (ATCC vs. clinical isolates), inoculum size (5 × 10⁵ CFU/mL), and solvent (DMSO concentration ≤1%) must be controlled. Meta-analyses using random-effects models can quantify heterogeneity .

Q. What strategies improve this compound’s stability in aqueous formulations for biomedical research?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with pH variations (4.0–7.4). Stabilizers like trehalose (5% w/v) or EDTA (0.01 M) mitigate hydrolysis. Monitor degradation via LC-MS (QTOF at m/z 90.1 for [M+H]⁺) and identify degradation products (e.g., butyrolactam) .

Q. Data Analysis & Reporting Guidelines

Q. How should researchers statistically validate this compound’s dose-response relationships?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) for IC₅₀ calculations. Report 95% confidence intervals and assess goodness-of-fit (R² > 0.98). For in vivo data, apply mixed-effects models to account for inter-subject variability .

Q. What are best practices for reconciling contradictory spectroscopic data (e.g., NMR shifts) in this compound derivatives?

- Methodological Answer : Verify solvent effects (D₂O vs. CDCl₃) and calibration using tetramethylsilane (TMS). Collaborative inter-laboratory studies with standardized samples can identify instrumental biases. Publish raw data (e.g., via Figshare) for peer validation .

Q. Ethical & Regulatory Considerations

Q. How to design ethical in vivo studies involving this compound exposure?

Properties

IUPAC Name |

2-aminobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBPETKZIGVZRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859935 | |

| Record name | 1-Butanol, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Colorless hygroscopic liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | 2-Amino-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.15 [mmHg] | |

| Record name | 2-Amino-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

96-20-8, 5856-62-2, 13054-87-0 | |

| Record name | 2-Amino-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminobutan-1-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanol, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-2-amino-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-aminobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N008Q02GPS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.